N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a structurally complex compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. A methylene bridge links this triazine moiety to a benzo[c]isoxazole ring system, which is further substituted with a phenyl group at the 3-position and a carboxamide at the 5-position.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-31-23-26-19(25-22(27-23)29-9-11-32-12-10-29)14-24-21(30)16-7-8-18-17(13-16)20(33-28-18)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXOKRXTESMOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,5-triazine core by reacting cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . The resulting intermediate is then further reacted with 4-methoxybenzylamine to introduce the methoxy group.
The benzo[c]isoxazole moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and phenylacetonitrile, under basic conditions . The final step involves coupling the triazine and benzo[c]isoxazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates .
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in the benzo[c]isoxazole precursor can be reduced to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the triazine ring would yield various substituted triazine derivatives .
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[c]isoxazole moiety may also interact with specific proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Triazine Derivatives
The triazine core in the target compound is structurally related to bis(morpholino-1,3,5-triazine) derivatives. For example:
- Compound 30 (): Contains a dimorpholino-triazine group linked to a ureido-benzamide structure. Its synthesis achieved a 50% yield via coupling with HBTU .
- Compound 21 (): Features a methyl ester-substituted triazine derivative synthesized with a 92% yield using methyl 4-isocyanatobenzoate .
Table 1: Comparison of Triazine Derivatives
Isoxazole-Containing Compounds
The benzo[c]isoxazole moiety distinguishes the target compound from simpler isoxazole derivatives. For example:
- I-6273 (): Ethyl benzoate linked to a methylisoxazole-phenethylamino group .
- 11i–11m (): Amino-methylisoxazole fused with xanthenone scaffolds, with melting points ranging from 210–241°C .
Table 2: Comparison of Isoxazole Derivatives
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Morpholino-triazine derivatives (e.g., Compound 30) are often explored for kinase inhibition due to their ability to mimic ATP-binding motifs .
- Benzo[c]isoxazole carboxamides may enhance metabolic stability compared to simpler isoxazoles (e.g., I-6273), which lack fused aromatic systems .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Structural Characteristics
The compound features a complex structure incorporating several functional groups that contribute to its biological properties:
- Morpholino Group : Enhances solubility and bioavailability.
- Triazine Moiety : Known for diverse biological activities including antitumor effects.
- Isoxazole Ring : Associated with various pharmacological properties.
The molecular formula is with a molecular weight of approximately 355.4 g/mol.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through:
- Inhibition of DNA Synthesis : Triazine derivatives interfere with DNA replication and repair mechanisms in cancer cells.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways, particularly in rapidly dividing cells.
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress within cells.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2d | Hep3B (Liver) | 23 | Induces apoptosis; reduces necrosis |
| 2e | HeLa (Cervical) | 15.48 | Cell cycle arrest in G2/M phase |
| 2a | MCF-7 (Breast) | 39.80 | Antioxidant activity |
| Control | Doxorubicin | Varies | Standard chemotherapy agent |
Case Studies
In a notable study published in MDPI, derivatives including this compound were synthesized and tested for their cytotoxicity against several cancer types. The results demonstrated significant inhibition of cell proliferation in liver and cervical cancer cell lines, suggesting potent anticancer properties .
Another investigation highlighted the antioxidant capacity of certain derivatives, presenting IC50 values comparable to established antioxidants like Trolox . This dual activity—anticancer and antioxidant—positions the compound as a promising candidate for further development.
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Research involving zebrafish embryos indicated that certain structural modifications could enhance safety while maintaining efficacy . Such studies are essential for assessing the therapeutic window of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
